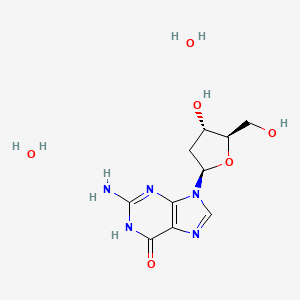
5-amino-3-azido-1H-1,2,4-triazol
Descripción general
Descripción
3-azido-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C2H3N7 and its molecular weight is 125.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-azido-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-azido-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Los derivados de 5-amino-3-azido-1H-1,2,4-triazol exhiben significativas propiedades antimicrobianas. Son efectivos contra una gama de bacterias y hongos, lo que los convierte en valiosos en el desarrollo de nuevos antibióticos y agentes antifúngicos. El anillo triazol imita la porción difosfato del ADN, lo que permite que estos compuestos interfieran con la síntesis de ácidos nucleicos en las células microbianas .
Actividad Anticancerígena
La porción triazol es una característica común en muchos fármacos anticancerígenos. Se ha encontrado que los derivados de this compound poseen actividades antiproliferativas y anticancerígenas. Funcionan inhibiendo enzimas involucradas en el crecimiento de células cancerosas o induciendo apoptosis en las células cancerosas .
Terapéutica Antiviral
Los derivados de triazol, incluidos los de this compound, son conocidos por sus propiedades antivirales. Se han utilizado en el tratamiento de diversas infecciones virales, incluido el VIH, al inhibir las enzimas de replicación viral .
Investigación Agroquímica
En agroquímica, los derivados de this compound se pueden utilizar para crear compuestos que actúen como reguladores del crecimiento o pesticidas. Su capacidad para interrumpir las vías biológicas en las plagas los convierte en candidatos para agroquímicos más seguros y efectivos .
Química de Materiales
La estructura única de los derivados de triazol les permite formar diversos enlaces no covalentes, lo que los hace útiles en química de materiales. Se pueden incorporar en polímeros o recubrimientos para mejorar las propiedades del material, como la estabilidad térmica y la resistencia a la degradación .
Diseño y Desarrollo de Medicamentos
This compound es un bloque de construcción versátil en química medicinal. Se utiliza para sintetizar una amplia gama de medicamentos, incluidos los antifúngicos como fluconazol e itraconazol, que son críticos en aplicaciones clínicas .
Mecanismo De Acción
Target of Action
It’s known that 1h-1,2,4-triazol-3-amine, a related compound, is used as a starting material for synthesizing compounds such as antifungal agents, anticancer drugs, and enzymes related to cardiovascular diseases .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of nitrogen-rich salts, which are used in gas generators .
Result of Action
It’s known that the compound is used in the synthesis of nitrogen-rich salts, which have high positive heats of formation due to the high energy contribution from the molecular backbone of the corresponding compounds .
Action Environment
It’s known that the compound and its salts exhibit promising detonation performances, with pressures ranging from 253 to 393 GPa and velocities from 8159 to 9409 ms^-1 . The impact sensitivities of the compound and its salts were also determined by hammer tests and ranged from 2.5 J (very sensitive) to >40 J (insensitive) .
Análisis Bioquímico
Biochemical Properties
3-Azido-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, potentially inhibiting their activity through the formation of stable complexes . Additionally, 3-azido-1H-1,2,4-triazol-5-amine can form covalent bonds with proteins, leading to modifications that alter protein function and stability .
Cellular Effects
The effects of 3-azido-1H-1,2,4-triazol-5-amine on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby altering the downstream effects on gene expression and cellular metabolism . For example, it has been shown to affect the activity of kinases, which are pivotal in cell signaling cascades . Furthermore, 3-azido-1H-1,2,4-triazol-5-amine can induce changes in cellular metabolism by interacting with metabolic enzymes, leading to shifts in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-azido-1H-1,2,4-triazol-5-amine exerts its effects through several mechanisms. One primary mechanism is the binding to active sites of enzymes, either inhibiting or activating their function . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 3-azido-1H-1,2,4-triazol-5-amine can interact with DNA and RNA, potentially influencing gene expression by modifying transcription factors or other regulatory proteins.
Propiedades
IUPAC Name |
5-azido-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N7/c3-1-5-2(7-6-1)8-9-4/h(H3,3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQJGJOWBMJPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-azido-1H-1,2,4-triazol-5-amine a promising candidate for nitrogen-rich gas generators?
A1: The study [] highlights several key properties of 3-azido-1H-1,2,4-triazol-5-amine that make it attractive for energetic applications:
- High Heat of Formation: This compound possesses a high positive heat of formation, primarily attributed to the energetic contributions of its molecular structure, including the azole ring, amino group, and azido group []. This inherent energy storage capacity is crucial for gas generation applications.
- Formation of Energetic Salts: The research demonstrates the successful synthesis of various energetic salts of 3-azido-1H-1,2,4-triazol-5-amine by pairing it with different cationic moieties []. This salt formation capability allows for tailoring its properties for specific applications.
- Calculated Performance Parameters: The study calculates key performance parameters like detonation velocity and pressure, indicating the compound's potential as an energetic material [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)




![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)


![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)
